6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
Description
6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolo-pyrimidine scaffold. Its structure integrates a chromene ring fused with a triazolopyrimidine core, substituted at positions 6 and 7 with a 4-fluorophenyl group and a 2-thienyl moiety, respectively. This compound belongs to a broader class of triazolopyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitubulin, and kinase inhibitory properties . The presence of the fluorophenyl group enhances metabolic stability and bioavailability, while the thienyl substituent contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C22H15FN4OS |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C22H15FN4OS/c23-14-9-7-13(8-10-14)21-18-19(15-4-1-2-5-16(15)28-21)26-22-24-12-25-27(22)20(18)17-6-3-11-29-17/h1-12,20-21H,(H,24,25,26) |
InChI Key |
HONMPFMPCHIUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(O2)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Its structural characteristics allow it to interact with molecular targets effectively.
- Case Studies : In vitro studies have shown promising results against various cancer cell lines. For instance, derivatives of related compounds were evaluated for antiproliferative activity on human cancer cell lines (A375, C32, DU145, MCF-7), demonstrating efficacy that warrants further investigation .
Neurological Disorders
The compound's ability to modulate biological processes suggests potential applications in treating neurological conditions. Its structural similarities to known neuroactive compounds indicate that it may influence neurotransmitter systems or neuroprotective pathways.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature and catalyst choice to enhance yield and purity. Understanding the synthesis pathway is crucial for developing derivatives with improved pharmacological profiles.
Biological Interaction Studies
Molecular docking studies are essential for elucidating how this compound interacts with biological targets. These studies help predict binding affinities and identify active sites on target proteins. Such insights are vital for guiding further modifications to enhance efficacy and selectivity.
Potential in Material Science
Beyond medicinal applications, the unique electronic properties of this compound suggest potential uses in material science. Its structural features could be exploited for designing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance binding affinity to hydrophobic pockets in enzymes, as seen in tubulin inhibitors .
- Thienyl vs. Phenyl Substitutions : Thienyl groups improve solubility and modulate electronic properties, while bulkier aryl groups (e.g., bromophenyl) increase steric hindrance, affecting target selectivity .
Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
The compound 6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Structural Characteristics
This compound belongs to the class of triazolopyrimidines , characterized by a unique structure that integrates chromeno and triazolo-pyrimidine moieties. The presence of a fluorophenyl group and a thienyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Optimization of Reaction Conditions : Adjusting temperature, pressure, and catalyst choice to enhance yield and purity.
- Reagents Used : Common reagents include anhydrous sodium acetate and various organic solvents to facilitate the reaction.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving structurally related thiazolopyrimidines demonstrated that certain derivatives showed potent activity against human cancer cell lines like U937. The presence of specific substituents (e.g., fluorophenyl) was found to enhance anticancer efficacy .
While the exact mechanism remains under investigation, preliminary studies suggest that the compound may interact with key enzymes or receptors involved in cancer progression. Molecular docking studies have been employed to predict binding affinities and identify active sites on target proteins .
Antimicrobial Activity
Compounds within the same structural family have also shown promising antimicrobial properties. For instance, derivatives tested against Gram-positive and Gram-negative bacteria exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics . The incorporation of electron-donating groups appears crucial for enhancing antimicrobial activity.
Case Studies
- Study on Anticancer Activity : A series of thiazolopyrimidine derivatives were synthesized and screened for anticancer activity using the MTT assay. The results indicated that para-substituted derivatives demonstrated significant efficacy against various cancer cell lines .
- Antimicrobial Screening : Compounds were evaluated for their ability to inhibit bacterial growth. Notably, some derivatives showed MIC values comparable to existing antibiotics .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparative Synthesis Protocols for Triazolo-Pyrimidine Derivatives
| Catalyst | Solvent System | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|---|
| TMDP (10 mol%) | Ethanol/HO | 92 | >99% | |
| APTS | DMF | 85 | 95% | |
| Triethylamine | Ethanol | 78 | 90% |
Q. Table 2: Key Spectral Markers for Structural Confirmation
| Functional Group | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| 4-Fluorophenyl | 7.2–7.5 (m, 4H) | 115–160 (C-F) |
| Thienyl (C-S) | 6.8–7.1 (m, 3H) | 120–140 |
| Triazolo-Pyrimidine NH | 8.1 (s, 1H) | 155–160 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
